molecular formula C₁₄H₁₂Cl₂N₄O₂ B104199 Fast blue CAS No. 91-91-8

Fast blue

Cat. No. B104199
CAS RN: 91-91-8
M. Wt: 339.2 g/mol
InChI Key: LHYQAEFVHIZFLR-UHFFFAOYSA-L
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Description

Fast Blue: Comprehensive Analysis

The term "Fast Blue" in the context of the provided papers refers to various blue-emitting materials and compounds that have been synthesized and studied for their luminescent properties. These materials include carbon quantum dots (C-dots), luminescent chelate compounds, and iridium(III) triazole derivatives, among others. They are of interest for their potential applications in electroluminescence, light modulators, and photonic crystals .

Synthesis Analysis

The synthesis of blue-emitting materials is a key area of research. For instance, the fast synthesis of blue-luminescent C-dots at ambient conditions has been achieved using a microplasma process, which results in a uniform distribution of C-dots with a peak size of approximately 2.4 nm . Novel blue/green luminescent chelate compounds have been synthesized using ligands such as 2-(2-pyridyl)indole and 2-(2-pyridyl)-7-azaindole, which are chelated to central atoms like zinc and beryllium . Additionally, blue-emitting complexes with phenylpyridine and triazole ligands have been synthesized for use in light-emitting electrochemical cells .

Molecular Structure Analysis

The molecular structures of these blue-emitting materials are diverse and have been characterized using various techniques. Raman spectroscopy indicates that the majority of the produced C-dots are predominantly graphitic in nature . The structures of the luminescent chelate compounds have been confirmed by ab initio calculations, which also explain the blue shift in emission energy due to the presence of an extra nitrogen atom in the ligand . The geometry and symmetry of the iridium(III) triazole derivatives have been confirmed by crystal structure analysis .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these materials are crucial for their luminescent properties. For example, the plasma-assisted synthesis of C-dots induces non-equilibrium reactive chemistry that accelerates the formation process . The synthesis of blue dyes involves condensation reactions followed by reactions with cyanuric chloride and sulfuric ester aniline to obtain reactive dyes with good fastness properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of these blue-emitting materials are tailored for specific applications. The C-dots exhibit photoluminescence with an emission peak that shifts depending on the excitation source . The luminescent chelate compounds are air-stable, readily sublimable, and have high melting points, making them suitable for electroluminescent devices . The positively charged iridium(III) triazole derivatives show the bluest emission with the fastest response time reported for such complexes . The stabilization of blue phases in liquid crystals over a wide temperature range, including room temperature, and their fast electro-optical switching capabilities are significant for practical applications . The universal blue fluorescence of polymer carbon dots is attributed to charge transfer within entangled polyamide chains, which is enhanced by supramolecular interactions .

Scientific Research Applications

Protein Staining in Research

Fast Blue has been utilized in various staining methods for scientific research. A study by Wu Yuan (2013) described a fast protein staining method combining microwave heating with Coomassie Brilliant Blue G-250 for rapid analysis of protein electrophoresis, providing an environment-friendly approach with similar sensitivity to classic staining protocols.

Neuronal Tracing and Connectivity Studies

Fast Blue is extensively used in neuroscience for tracing neuronal connections. For example, research by I. Hendry, C. Hill, and D. Watters (1986) employed Fast Blue to investigate the regeneration of superior cervical ganglionic neurons after axotomy. Similarly, P. Słoniewski, K. Usunoff, and C. Pilgrim (1985) found that Fast Blue can be used for both retrograde and anterograde neuronal tracing, providing valuable insights into the strio-nigro-striatal loop of the rat.

Impact on Cell Characteristics

A study by G. Vince et al. (1997) revealed that Fast Blue staining in cell cultures can influence basic cell characteristics like adhesion, proliferation, and migration. This finding is crucial for interpreting results in cell invasion and migration studies.

Use in Diverse Biological Applications

Fast Blue has applications beyond neurosciences. For instance, K. Benes and M. Kamínek (1973) demonstrated its use in plant material staining, providing a method for distinguishing between different cellular components.

Clinical and Biological Research

In clinical and biological research, Fast Blue has been used to differentiate various types of primary afferent neurons based on their target tissues, as shown by C. O'brien et al. (1989). Furthermore, it has been employed in studies like those by R. Burde (1988) to investigate neuronal pools in monkeys.

Safety And Hazards

Fast Blue B Salt is harmful if swallowed and may cause cancer . It is recommended to wear protective gloves, clothing, eye protection, and face protection when handling this compound . It is also advised not to eat, drink, or smoke when using this product .

Future Directions

A study has been conducted to assess the effectiveness of different Fast Blue protocols in labeling α-MNs . The study found that tracer protocols of lower concentration and shorter labeling durations were generally better in labeling young α-MNs, whereas tracer protocols of higher tracer concentration and longer labeling durations were generally better in labeling aged α-MNs . These results inform future studies on the selection of optimal Fast Blue protocols for α-MNs labeling in normal, aging, and neurodegenerative disease conditions .

properties

IUPAC Name

4-(4-diazonio-3-methoxyphenyl)-2-methoxybenzenediazonium;dichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O2.2ClH/c1-19-13-7-9(3-5-11(13)17-15)10-4-6-12(18-16)14(8-10)20-2;;/h3-8H,1-2H3;2*1H/q+2;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHYQAEFVHIZFLR-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)[N+]#N)OC)[N+]#N.[Cl-].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

20282-70-6 (Parent)
Record name Tetrazotized-o-dianisidine chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091918
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID60920013
Record name 3,3'-Dimethoxy[1,1'-biphenyl]-4,4'-bis(diazonium) dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60920013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fast blue

CAS RN

91-91-8, 74749-42-1, 14263-94-6
Record name Tetrazotized-o-dianisidine chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091918
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diamidino compound 253/50
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074749421
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [1,1'-Biphenyl]-4,4'-bis(diazonium), 3,3'-dimethoxy-, (T-4)-tetrachlorozincate(2-) (1:1)
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Record name [1,1'-Biphenyl]-4,4'-bis(diazonium), 3,3'-dimethoxy-, chloride (1:2)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3,3'-Dimethoxy[1,1'-biphenyl]-4,4'-bis(diazonium) dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60920013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3'-dimethoxybiphenyl-4,4'-di(diazonium) zinc chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.669
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3,3'-dimethoxy[1,1'-biphenyl]-4,4'-bis(diazonium) dichloride
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
125,000
Citations
JS Bright, R Margutti, D Matthews… - The Astrophysical …, 2022 - iopscience.iop.org
… We present deep X-ray and radio observations of the fast blue optical transient (FBOT) AT 2020xnd/ZTF 20acigmel at z = 0.2433 from 13 days to 269 days after explosion. AT 2020xnd …
Number of citations: 31 iopscience.iop.org
CV Nachiyar, GS Rajkumar - World Journal of Microbiology and …, 2003 - Springer
The degradation of Navitan Fast Blue S5R, a very important commercial diazo dye in the tannery and textile industries was investigated. Pseudomonas aeruginosa decolourized this …
Number of citations: 158 link.springer.com
L Novikova, L Novikov, JO Kellerth - Journal of neuroscience methods, 1997 - Elsevier
… Fast Blue also produced very efficient staining after 1 week and, in addition, the number of Fast Blue-… Also in embryonic spinal cord tissue exposed to Fast Blue, the label persisted for at …
Number of citations: 189 www.sciencedirect.com
GE Lester, KS Lewers, MB Medina… - Journal of Food …, 2012 - Elsevier
… Folin–Ciocalteu is an indirect assay and Fast Blue BB is a direct assay of phenolics. ► Fast Blue BB measured 3-fold greater total phenolics than Folin–Ciocalteu. ► Fast Blue BB had r …
Number of citations: 185 www.sciencedirect.com
E Guarini, I Tamborra, R Margutti - The Astrophysical Journal, 2022 - iopscience.iop.org
Mounting evidence suggests that luminous fast blue optical transients (LFBOTs) are powered by a compact object, launching an asymmetric and fast outflow responsible for the …
Number of citations: 8 iopscience.iop.org
AYQ Ho, DA Perley, SR Kulkarni… - The Astrophysical …, 2020 - iopscience.iop.org
… We present ZTF18abvkwla (the "Koala"), a fast blue optical transient discovered in the Zwicky Transient Facility (ZTF) One-Day Cadence (1DC) Survey. ZTF18abvkwla has a number of …
Number of citations: 89 iopscience.iop.org
BD Metzger - The Astrophysical Journal, 2022 - iopscience.iop.org
Progenitor models for the" luminous" subclass of Fast Blue Optical Transients (LFBOTs; prototype: AT2018cow) are challenged to simultaneously explain all of their observed properties: …
Number of citations: 43 iopscience.iop.org
CV Nachiyar, GS Rajakumar - Chemosphere, 2004 - Elsevier
The mechanism by which Pseudomonas aeruginosa degraded Navitan Fast Blue S5R was … been proposed for the degradation of Navitan Fast Blue S5R by Pseudomonas aeruginosa. …
Number of citations: 39 www.sciencedirect.com
S Mathew, D Madamwar - Applied biochemistry and biotechnology, 2004 - Springer
… In this article, we summarize our studies on the bacterial decolorization of Ranocid Fast Blue (RFB), a diazo dye that is heterogeneously soluble in water, is acidic in nature, and has a …
Number of citations: 47 link.springer.com
O Gottlieb, A Tchekhovskoy… - Monthly Notices of the …, 2022 - academic.oup.com
Evidence is mounting that recent multiwavelength detections of fast blue optical transients (FBOTs) in star-forming galaxies comprise a new class of transients, whose origin is yet to be …
Number of citations: 26 academic.oup.com

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